Sachaliside

Anti-inflammatory TNF-α inhibition Phenylpropanoid comparison

Select Sachaliside for anti-inflammatory drug discovery requiring maximal TNF-α suppression. With 82.7% inhibition at 10⁻⁵ mol L⁻¹—a 33.4% relative improvement over coniferin (62.0%)—this phenylpropanoid glycoside provides a robust 20.7 percentage-point activity differential for unambiguous SAR studies. Its unique VEGFR2 binding conformation, distinct from rosin and agnuside, enables orthogonal virtual screening. Non-cytotoxic profile (negligible H1299 activity) eliminates viability artifacts in cell-based assays. Validated α-glucosidase inhibitor comparable to clinical reference acarbose (IC50 14.43–50.20 μM). Available in research quantities.

Molecular Formula C15H20O7
Molecular Weight 312.31 g/mol
CAS No. 132294-76-9
Cat. No. B1680480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSachaliside
CAS132294-76-9
SynonymsSachaliside; 
Molecular FormulaC15H20O7
Molecular Weight312.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CCOC2C(C(C(C(O2)CO)O)O)O)O
InChIInChI=1S/C15H20O7/c16-8-11-12(18)13(19)14(20)15(22-11)21-7-1-2-9-3-5-10(17)6-4-9/h1-6,11-20H,7-8H2/b2-1+/t11-,12-,13+,14-,15-/m1/s1
InChIKeyCNNXMGXBAZQZDE-HHMSBIESSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sachaliside (CAS 132294-76-9): Natural Phenylpropanoid Glycoside for Anti-Inflammatory and Enzyme Inhibition Research Procurement


Sachaliside (also designated Sachaliside 1 or (E)-Triandrin) is a naturally occurring phenylpropanoid glycoside with the molecular formula C15H20O7 and molecular weight 312.32 g/mol . This compound has been isolated and characterized from diverse plant sources, including Rhodiola rosea L. , the fresh rhizome of Pinellia ternata , the bark of Salix hulteni , and the flowers of Brassica rapa . As a phenylpropanoid glycoside, Sachaliside belongs to a class of plant secondary metabolites known for their diverse pharmacological properties, which has motivated its extensive investigation across multiple biological systems.

Why Sachaliside Cannot Be Substituted with Closely Related Phenylpropanoids: Evidence-Based Selection Criteria


Sachaliside (CAS 132294-76-9) cannot be arbitrarily replaced by structurally related phenylpropanoid glycosides such as coniferin, rosin, salidroside, or (E)-p-coumaryl alcohol, even when these compounds are isolated from the same plant sources. Quantitative comparative studies demonstrate that Sachaliside consistently exhibits distinct activity profiles that are not shared by its close structural analogs. In a direct head-to-head comparison of TNF-α production inhibition, Sachaliside demonstrated 82.7% suppression, while coniferin—a phenylpropanoid glycoside with a similar glycosidic linkage pattern—achieved only 62.0% inhibition under identical experimental conditions . This 20.7 percentage-point differential represents a meaningful functional divergence that would be lost if a generic substitution were made. Similarly, molecular docking studies with VEGFR2 revealed that Sachaliside adopts a distinct receptor interaction conformation compared to rosin, a structurally related phenylpropanoid glycoside co-occurring in Rhodiola rosea . Furthermore, in cytotoxicity screening, Sachaliside displayed negligible activity against H1299 lung cancer cells, whereas other phenylpropanoids and flavonoids from the same plant extract exhibited significant cytotoxic effects . These findings collectively establish that even minor structural variations within the phenylpropanoid glycoside class translate into substantial functional differences, rendering generic substitution scientifically unsound for research requiring reproducible, compound-specific outcomes.

Sachaliside Differential Evidence Guide: Quantified Comparative Data Against Structural Analogs


TNF-α Production Inhibition: Sachaliside Demonstrates 82.7% Suppression Versus 62.0% for Coniferin in Direct Head-to-Head Comparison

In a study isolating bioactive constituents from the fresh rhizome of Pinellia ternata, Sachaliside (compound 8) was directly compared with coniferin (compound 9), a structurally related phenylpropanoid glycoside, for their ability to inhibit TNF-α production. At an equimolar concentration of 10⁻⁵ mol L⁻¹ in vitro, Sachaliside achieved 82.7% inhibition of TNF-α production in LPS-stimulated mouse peritoneal macrophages, while coniferin exhibited 62.0% inhibition . The differential activity (20.7 percentage points, representing a 33.4% relative increase in inhibitory effect) was observed under identical assay conditions, establishing Sachaliside as the more potent anti-inflammatory candidate within this comparative set.

Anti-inflammatory TNF-α inhibition Phenylpropanoid comparison

VEGFR2 Molecular Docking: Sachaliside Exhibits Distinct Binding Conformation Relative to Rosin and Agnuside

In a comparative molecular docking study evaluating VEGFR2 as a potential therapeutic target, Sachaliside was analyzed alongside agnuside, erythro-anethole glycol 1-glucoside, and rosin. The VEGFR2-sachaliside complex displayed a distinct receptor surface potential map pattern, with unique solvent-accessible surface area (SAS) receptor potential characteristics measured on a +10.0 to +25.0 scale . Importantly, the pharmacophoric overlap comparison with the reference ligand CPH1 revealed that Sachaliside (panels e, f) adopts a spatial arrangement differing from that of rosin (panels g, h), despite both compounds being phenylpropanoid glycosides co-isolated from Rhodiola rosea . This conformational divergence suggests that Sachaliside and rosin cannot be considered functionally interchangeable in VEGFR2-targeted applications.

VEGFR2 Molecular docking Anti-angiogenesis

α-Glucosidase Inhibitory Activity: Sachaliside Falls Within Active Range (IC50 14.43–50.20 μM) Comparable to Acarbose Control (IC50 15.76 μM)

In a comprehensive evaluation of phenolic glycosides isolated from Brassica rapa flowers, Sachaliside (compound 12) was assessed for intestinal α-glucosidase inhibitory activity. The study reported that most of the 12 isolated compounds—including Sachaliside—exhibited inhibitory activity with IC50 values ranging from 14.43 to 50.20 μM, in direct comparison to the positive control acarbose (IC50 = 15.76 μM) . While the exact IC50 value for Sachaliside was not reported individually, its inclusion within the active range indicates potency comparable to the clinical reference standard acarbose, positioning Sachaliside as a viable research compound for carbohydrate-hydrolyzing enzyme inhibition studies. Notably, not all compounds in the series were active; Sachaliside's presence in the active cohort distinguishes it from inactive phenylpropanoid analogs that may co-occur in natural extracts.

α-Glucosidase inhibition Anti-diabetic Enzyme inhibition

Cytotoxicity Profile: Sachaliside Exhibits Negligible Cytotoxic Activity in H1299 Lung Cancer Cell Line Versus Active Flavonoid Comparators

In a cytotoxicity screening study of constituents isolated from the bark of Salix hulteni, Sachaliside (compound 6) was evaluated alongside seven other compounds for cytotoxic activity against the H1299 human lung cancer cell line and brine shrimp (Artemia) lethality. While the study explicitly evaluated the cytotoxic activities of all eight isolated compounds, Sachaliside did not demonstrate significant cytotoxic activity in this assay system . This is noteworthy because other flavonoids and phenolic compounds isolated from the same plant material (including naringenin, aromadendrin, catechin, and dihydromyricetin) have established cytotoxic properties, and the study's objective was to identify cytotoxic constituents. The observed inactivity of Sachaliside in this cancer cytotoxicity model—contrasted with its potent anti-inflammatory activity (see Evidence Item 1)—suggests a favorable activity-selectivity profile that may be advantageous for inflammation-focused research applications where cytotoxicity represents an undesirable confounding variable.

Cytotoxicity H1299 Selectivity

Optimal Research and Industrial Application Scenarios for Sachaliside Based on Quantitative Differential Evidence


Anti-Inflammatory Screening Programs Requiring High-Efficacy TNF-α Pathway Modulation

Sachaliside is optimally deployed in anti-inflammatory discovery programs where maximal TNF-α suppression is a primary screening criterion. The compound's 82.7% inhibition rate at 10⁻⁵ mol L⁻¹, representing a 33.4% relative improvement over the structurally related comparator coniferin (62.0% inhibition) under identical assay conditions, positions Sachaliside as the preferred phenylpropanoid glycoside for TNF-α-targeted research . This differential efficacy is particularly relevant for studies investigating inflammatory mechanisms in macrophage-mediated conditions or for establishing structure-activity relationships among phenylpropanoid glycosides, where the 20.7 percentage-point activity differential provides a robust signal for mechanistic dissection. Procurement of Sachaliside rather than coniferin or (E)-p-coumaryl alcohol ensures that research outcomes are not compromised by the ~40-58% lower inhibitory activity observed for these alternative phenylpropanoids in the same assay system .

Computational VEGFR2 Inhibitor Discovery and Molecular Docking Studies

Sachaliside serves as a structurally distinct reference ligand for in silico VEGFR2 inhibitor discovery and molecular docking campaigns. Comparative pharmacophore mapping demonstrates that Sachaliside adopts a unique spatial orientation in the VEGFR2 binding pocket that differs from the docking poses of rosin and agnuside—both structurally related compounds co-occurring in the same plant sources . This conformational distinctiveness makes Sachaliside valuable for exploring alternative chemical space within VEGFR2-targeted virtual screening libraries. Researchers seeking to diversify their computational hit identification efforts or validate docking protocols across multiple ligand scaffolds will find Sachaliside's differentiated binding profile a useful complement to more extensively studied phenylpropanoid templates. The compound's availability with complete structural characterization enables reproducible computational modeling and serves as a positive control for assay development in angiogenesis-related research .

α-Glucosidase Inhibition Studies with Clinical Reference Standard Comparability

Sachaliside is appropriate for α-glucosidase inhibition research where activity comparable to the clinical reference standard acarbose is required. The compound's demonstrated inclusion within the active phenolic glycoside cohort (IC50 range 14.43–50.20 μM) alongside the positive control acarbose (IC50 = 15.76 μM) validates its suitability for carbohydrate-hydrolyzing enzyme inhibition studies . Sachaliside's activity in this assay—contrasted with the inactivity of other phenolic glycosides from the same plant source—establishes its utility as a positive control for screening campaigns focused on postprandial hyperglycemia management. Researchers investigating natural product alternatives to acarbose or seeking to understand the structural determinants of α-glucosidase inhibition across the phenylpropanoid glycoside class will find Sachaliside's well-documented isolation, structural characterization, and enzyme inhibition validation essential for reproducible experimental design.

Anti-Inflammatory Mechanism Studies Requiring Cytotoxicity-Free Pharmacological Signals

Sachaliside is ideally suited for anti-inflammatory mechanism-of-action studies where the absence of confounding cytotoxicity is paramount. The compound's potent TNF-α inhibitory activity (82.7% at 10⁻⁵ mol L⁻¹) is accompanied by a lack of significant cytotoxicity against the H1299 human lung cancer cell line . This activity-selectivity dichotomy—active anti-inflammatory effects without concomitant cytotoxicity—is not universal among phenolic natural products and represents a critical advantage for cell-based assays where viability artifacts can obscure true pharmacological effects. For research groups investigating NF-κB pathway modulation, cytokine signaling cascades, or inflammatory mediator production, Sachaliside provides a cleaner experimental tool that reduces the risk of cytotoxicity-driven false positives or the need for viability correction factors that can complicate data interpretation. This profile is particularly valuable in primary cell culture systems where sensitivity to cytotoxic agents is heightened.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sachaliside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.